molecular formula C19H22N4O3 B2829117 Methyl 4-(((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate CAS No. 1396884-51-7

Methyl 4-(((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate

Cat. No.: B2829117
CAS No.: 1396884-51-7
M. Wt: 354.41
InChI Key: QDVBKJPRYFBKEF-UHFFFAOYSA-N
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Description

Methyl 4-(((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzoate ester linked to a piperidine ring, which is further substituted with a pyrazine moiety. The unique structure of this compound makes it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. One common method involves the reaction of 4-piperidone with pyrazine-2-carboxylic acid under acidic conditions to form the pyrazinyl-piperidine intermediate. This intermediate is then reacted with methyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The pyrazine ring can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazine ring may yield pyrazine-2,3-dicarboxylic acid, while reduction of nitro groups would yield the corresponding amines.

Scientific Research Applications

Methyl 4-(((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, it may inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, thereby disrupting the bacterial cell wall . The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A first-line anti-tubercular drug with a similar pyrazine moiety.

    Isoniazid: Another anti-tubercular agent that targets mycolic acid synthesis.

    Rifampicin: A broad-spectrum antibiotic used in tuberculosis treatment.

Uniqueness

Methyl 4-(((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is unique due to its combined structural features of a benzoate ester, piperidine ring, and pyrazine moiety. This combination allows it to interact with multiple biological targets, potentially offering a broader spectrum of activity compared to other similar compounds.

Properties

IUPAC Name

methyl 4-[(1-pyrazin-2-ylpiperidin-4-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-26-19(25)16-4-2-15(3-5-16)18(24)22-12-14-6-10-23(11-7-14)17-13-20-8-9-21-17/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVBKJPRYFBKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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